2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
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Overview
Description
2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Bromination: The initial step involves the bromination of phenol to obtain 2-bromophenol.
Etherification: 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-(2-bromophenoxy)propane.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)propane with N-[1-(propan-2-yl)piperidin-4-yl]amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
- 2-(2-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
- 2-(2-iodophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
Uniqueness
Compared to its analogs, 2-(2-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-14(9-11-20)19-17(21)13(3)22-16-7-5-4-6-15(16)18/h4-7,12-14H,8-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUTWGNWNRQZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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